molecular formula C9H16O3 B8406468 2,2-Dimethyl-alpha-2-propenyl-1,3-dioxolane-4-methanol

2,2-Dimethyl-alpha-2-propenyl-1,3-dioxolane-4-methanol

Cat. No. B8406468
M. Wt: 172.22 g/mol
InChI Key: JLOSETSSWWTNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750735

Procedure details

To a stirring -78° C. solution, under argon, of 556 ml of 1M allylmagnesium bromide is added, dropwise over 20 minutes, a solution of 36.4 g of product from Example 330 in 17 ml of tetrahydrofuran. The reaction mixture is stirred at -78° C. for 2 hours. Thin layer chromatography indicates the presence of starting material. An additional 280 ml of 1M allylmagnesium bromide is added and the reaction is stirred overnight at -78° C. The reaction is quenched with dropwise addition of saturated ammonium chloride, filtered through diatomaceous earth and washed with diethyl ether, ethyl acetate and 20% isopropyl alcohol/chloroform. The combined extracts are washed with saturated sodium chloride, dried and concentrated in vacuo to give, after Kugelrohr distillation at 85° C., 38.25 g of the desired product.
Quantity
556 mL
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH:2]=[CH2:3].[CH3:6][C:7]1([CH3:14])[O:11][C@@H:10]([CH:12]=[O:13])[CH2:9][O:8]1>O1CCCC1>[CH3:6][C:7]1([CH3:14])[O:11][CH:10]([CH:12]([CH2:3][CH:2]=[CH2:1])[OH:13])[CH2:9][O:8]1

Inputs

Step One
Name
Quantity
556 mL
Type
reactant
Smiles
C(C=C)[Mg]Br
Step Two
Name
Quantity
36.4 g
Type
reactant
Smiles
CC1(OC[C@@H](O1)C=O)C
Step Three
Name
Quantity
280 mL
Type
reactant
Smiles
C(C=C)[Mg]Br
Step Four
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at -78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred overnight at -78° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with dropwise addition of saturated ammonium chloride
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with diethyl ether, ethyl acetate and 20% isopropyl alcohol/chloroform
WASH
Type
WASH
Details
The combined extracts are washed with saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give
DISTILLATION
Type
DISTILLATION
Details
after Kugelrohr distillation at 85° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(OCC(O1)C(O)CC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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